molecular formula C11H14BrNO4S B13926823 (2-Bromopyridine-5-sulfonyl)acetic acid tert-butyl ester

(2-Bromopyridine-5-sulfonyl)acetic acid tert-butyl ester

Cat. No.: B13926823
M. Wt: 336.20 g/mol
InChI Key: VALVDIZKQBCZFM-UHFFFAOYSA-N
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Description

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2-Bromo-pyridine-5-sulfonyl)acetic acid tert-Butyl ester typically involves multiple steps. One common method includes the bromination of pyridine, followed by sulfonylation and esterification. The reaction conditions often require the use of specific catalysts and solvents to achieve high yields and purity.

    Bromination: Pyridine is brominated using bromine or a brominating agent such as N-bromosuccinimide (NBS) in the presence of a catalyst like iron or aluminum bromide.

    Sulfonylation: The brominated pyridine is then subjected to sulfonylation using a sulfonyl chloride, such as methanesulfonyl chloride, in the presence of a base like triethylamine.

    Esterification: The final step involves esterification of the sulfonylated product with tert-butyl alcohol in the presence of an acid catalyst like sulfuric acid or p-toluenesulfonic acid.

Industrial Production Methods

Industrial production methods for (2-Bromo-pyridine-5-sulfonyl)acetic acid tert-Butyl ester may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors, automated systems, and advanced purification techniques to ensure consistent quality and high throughput.

Chemical Reactions Analysis

Types of Reactions

(2-Bromo-pyridine-5-sulfonyl)acetic acid tert-Butyl ester undergoes various chemical reactions, including:

    Substitution Reactions: The bromine atom can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.

    Oxidation and Reduction: The compound can undergo oxidation to form sulfonic acids or reduction to form sulfides.

    Ester Hydrolysis: The ester group can be hydrolyzed to form the corresponding carboxylic acid.

Common Reagents and Conditions

    Substitution: Reagents like sodium azide or potassium thiolate in polar aprotic solvents (e.g., DMF, DMSO) are commonly used.

    Oxidation: Oxidizing agents such as hydrogen peroxide or potassium permanganate.

    Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).

    Hydrolysis: Acidic or basic conditions using hydrochloric acid or sodium hydroxide.

Major Products

    Substitution: Formation of substituted pyridines.

    Oxidation: Formation of sulfonic acids.

    Reduction: Formation of sulfides.

    Hydrolysis: Formation of (2-Bromo-pyridine-5-sulfonyl)acetic acid.

Scientific Research Applications

(2-Bromo-pyridine-5-sulfonyl)acetic acid tert-Butyl ester has several scientific research applications:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Studied for its potential biological activity and interactions with biomolecules.

    Medicine: Investigated for its potential use in drug development, particularly in the design of inhibitors for specific enzymes or receptors.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of (2-Bromo-pyridine-5-sulfonyl)acetic acid tert-Butyl ester depends on its specific application. In medicinal chemistry, it may act by binding to specific molecular targets, such as enzymes or receptors, thereby modulating their activity. The sulfonyl group can form strong interactions with amino acid residues in proteins, while the bromine atom can participate in halogen bonding.

Comparison with Similar Compounds

Similar Compounds

  • (2-Chloro-pyridine-5-sulfonyl)acetic acid tert-Butyl ester
  • (2-Fluoro-pyridine-5-sulfonyl)acetic acid tert-Butyl ester
  • (2-Iodo-pyridine-5-sulfonyl)acetic acid tert-Butyl ester

Uniqueness

(2-Bromo-pyridine-5-sulfonyl)acetic acid tert-Butyl ester is unique due to the presence of the bromine atom, which can participate in specific interactions and reactions that other halogens may not

Properties

Molecular Formula

C11H14BrNO4S

Molecular Weight

336.20 g/mol

IUPAC Name

tert-butyl 2-(6-bromopyridin-3-yl)sulfonylacetate

InChI

InChI=1S/C11H14BrNO4S/c1-11(2,3)17-10(14)7-18(15,16)8-4-5-9(12)13-6-8/h4-6H,7H2,1-3H3

InChI Key

VALVDIZKQBCZFM-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)OC(=O)CS(=O)(=O)C1=CN=C(C=C1)Br

Origin of Product

United States

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